![molecular formula C9H15NS B14365772 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene CAS No. 92748-34-0](/img/structure/B14365772.png)
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene typically involves multi-step reactions. One common method is the condensation of a suitable ketone with a thiol and an amine under basic conditions. This reaction can be carried out in a one-pot process, which simplifies the procedure and improves yield . The reaction conditions often involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process. The compartmentalization of reaction steps using polydimethylsiloxane thimbles has been shown to be effective in merging incompatible reaction conditions, thus improving overall yield and purity .
化学反应分析
Types of Reactions
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism by which 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into binding sites in a unique manner, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1-Thia-4-azaspiro[4.4]nonane hydrochloride: This compound shares a similar spiro structure but differs in its functional groups and overall reactivity.
2,2-Diethyl-1-thia-4-azaspiro[4.4]non-3-ene:
Uniqueness
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
92748-34-0 |
|---|---|
分子式 |
C9H15NS |
分子量 |
169.29 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-thia-4-azaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C9H15NS/c1-8(2)7-10-9(11-8)5-3-4-6-9/h7H,3-6H2,1-2H3 |
InChI 键 |
GBXXVIASCMFJMC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=NC2(S1)CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


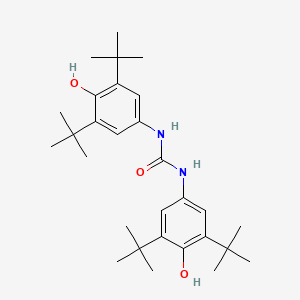
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
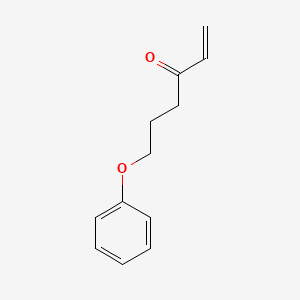
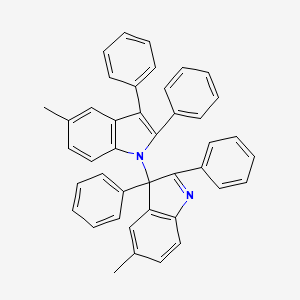

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)

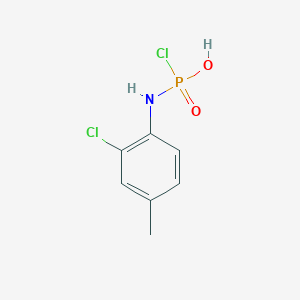
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

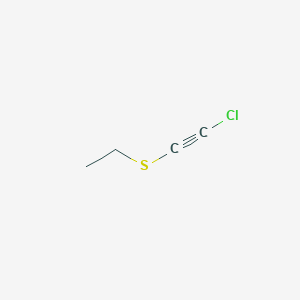
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
